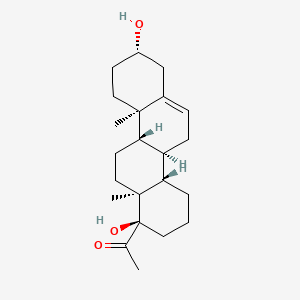![molecular formula C54H70N12O15S B12648605 L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- CAS No. 1802078-37-0](/img/structure/B12648605.png)
L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- is a complex organic compound with a unique structure that combines multiple amino acids and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acids through peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) or other purification methods .
Chemical Reactions Analysis
Types of Reactions
L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the diazenyl group, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfo-naphthalenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazenyl group can yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the sulfo-naphthalenyl group can enhance the compound’s solubility and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-glutamine: A dipeptide with similar amino acid components but lacking the diazenyl and sulfo-naphthalenyl groups.
N-acetylmuramyl-L-alanyl-D-isoglutamine: Another peptide with immunomodulatory properties.
Uniqueness
L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1802078-37-0 |
|---|---|
Molecular Formula |
C54H70N12O15S |
Molecular Weight |
1159.3 g/mol |
IUPAC Name |
4-[2-[[2-[[2-[[4-amino-2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid |
InChI |
InChI=1S/C54H70N12O15S/c1-29(2)26-40(60-53(77)41(27-44(55)67)62-54(78)47(30(3)4)63-49(73)32-14-16-33(17-15-32)64-65-34-18-20-35(21-19-34)66(6)7)52(76)61-42(28-46(70)71)51(75)58-31(5)48(72)59-39(22-23-45(68)69)50(74)57-25-24-56-38-12-8-11-37-36(38)10-9-13-43(37)82(79,80)81/h8-21,29-31,39-42,47,56H,22-28H2,1-7H3,(H2,55,67)(H,57,74)(H,58,75)(H,59,72)(H,60,77)(H,61,76)(H,62,78)(H,63,73)(H,68,69)(H,70,71)(H,79,80,81) |
InChI Key |
YBRHPEQUVXBMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



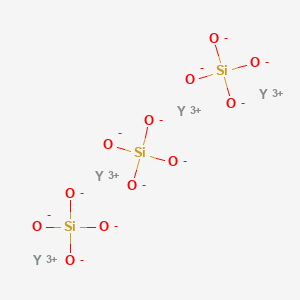
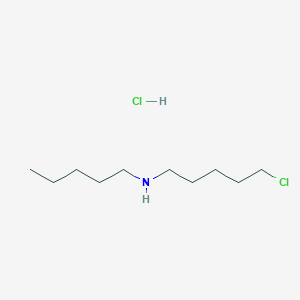
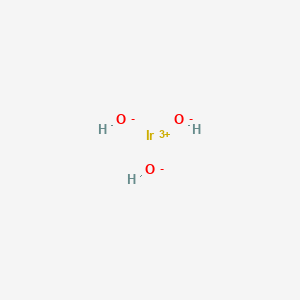
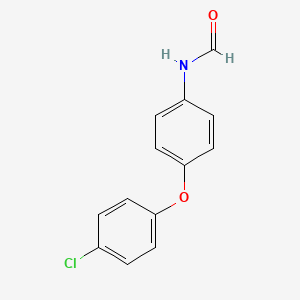
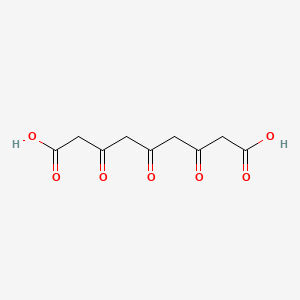
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
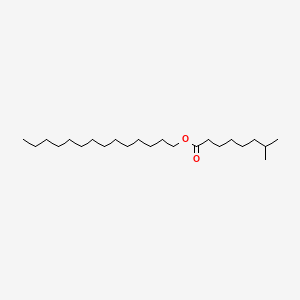



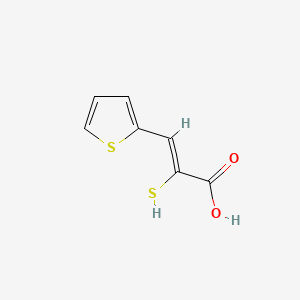
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
